3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid 3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524379
InChI: InChI=1S/C23H16ClNO3S/c24-17-8-10-18(11-9-17)28-19-5-3-4-15(13-19)12-16(14-22(26)27)23-25-20-6-1-2-7-21(20)29-23/h1-13H,14H2,(H,26,27)/b16-12-
SMILES:
Molecular Formula: C23H16ClNO3S
Molecular Weight: 421.9 g/mol

3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid

CAS No.:

Cat. No.: VC17524379

Molecular Formula: C23H16ClNO3S

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid -

Specification

Molecular Formula C23H16ClNO3S
Molecular Weight 421.9 g/mol
IUPAC Name (Z)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
Standard InChI InChI=1S/C23H16ClNO3S/c24-17-8-10-18(11-9-17)28-19-5-3-4-15(13-19)12-16(14-22(26)27)23-25-20-6-1-2-7-21(20)29-23/h1-13H,14H2,(H,26,27)/b16-12-
Standard InChI Key MNEVNDWMLGHQKV-VBKFSLOCSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)/CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)CC(=O)O

Introduction

The compound 3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid is a synthetic organic molecule belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound has drawn interest due to its structural features and potential applications in medicinal chemistry.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core:

    • Benzothiazoles are synthesized by cyclization of 2-aminothiophenols with carbonyl compounds.

  • Introduction of Substituents:

    • A chlorophenoxy group is introduced through etherification reactions.

  • Coupling with Butenoic Acid Moiety:

    • The final step involves coupling the benzothiazole derivative with a substituted butenoic acid precursor under appropriate conditions (e.g., using coupling agents like DCC or EDC).

Biological Activity

Benzothiazole derivatives are widely studied for their pharmacological properties. While specific data on this compound is limited, its structure suggests potential activities:

  • Antimicrobial Activity:

    • Benzothiazoles are known to inhibit bacterial and fungal growth by interfering with enzymatic pathways.

  • Anti-inflammatory Potential:

    • The carboxylic acid group may play a role in modulating inflammatory responses by targeting COX enzymes.

  • Anticancer Properties:

    • Structural analogs have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Neuroprotective Effects:

    • Compounds with benzothiazole cores have demonstrated activity against neurodegenerative diseases by inhibiting enzymes like monoamine oxidase (MAO).

Analytical Characterization

The identification and purity of the compound are confirmed using advanced analytical techniques:

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C)Structural elucidation and confirmation
Mass Spectrometry (MS)Determination of molecular weight
Infrared Spectroscopy (IR)Identification of functional groups
High-Performance Liquid Chromatography (HPLC)Purity analysis

Potential Applications

Given its structural framework, the compound has potential applications in various fields:

  • Pharmaceuticals:

    • Development of drugs targeting cancer, inflammation, or microbial infections.

  • Material Science:

    • Use as a precursor in synthesizing advanced materials with electronic properties.

  • Chemical Biology:

    • As a probe for studying biochemical pathways involving benzothiazole derivatives.

Research Gaps and Future Directions

Although promising, research on this compound remains limited:

  • Detailed studies on its pharmacodynamics and pharmacokinetics are needed.

  • Toxicological evaluations must be conducted to assess safety profiles.

  • Structure-activity relationship (SAR) studies can help optimize its biological activity.

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